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Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of two tyrosine kinase 2 (Tyk2) inhibitors: Tyk2-IN-16 and BMS-986165

(Deucravacitinib). This document summarizes their performance in functional assays, outlines

experimental methodologies, and visualizes key pathways and workflows.

Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator

of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

As such, the development of selective Tyk2 inhibitors is a significant area of therapeutic

research. This guide focuses on a comparative analysis of two such inhibitors: Tyk2-IN-16, a

potent and selective Tyk2 inhibitor, and BMS-986165 (Deucravacitinib), a first-in-class, oral,

selective, allosteric Tyk2 inhibitor. While extensive data is available for the clinical-stage

compound BMS-986165, information on Tyk2-IN-16 is more limited and primarily sourced from

patent literature and commercial suppliers.

Data Presentation
Table 1: Biochemical and Cellular Potency of Tyk2-IN-16
and BMS-986165
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Compound Target Assay Type
Potency
(IC50/Ki)

Reference

Tyk2-IN-16

Tyk2-JH2

(pseudokinase

domain)

Biochemical <10 nM [1]

pSTAT4

Inhibition (in

NK92 cells)

Cellular <10 nM [1]

BMS-986165

Tyk2

(pseudokinase

domain binding)

Biochemical (Ki) 0.02 nM [2]

Tyk2

Probe

Displacement

Assay

0.2 nM [3]

IL-12, IL-23, and

IFN-α signaling
Cellular 2-19 nM [3]

IL-12-induced

IFN-γ production

Human Whole

Blood
Potent Inhibition [3]

IL-2-induced

STAT5

phosphorylation

(JAK1/3)

Human Whole

Blood

>100-fold less

potent than Tyk2

inhibition

[3]

TPO-induced

STAT3

phosphorylation

(JAK2)

Human Whole

Blood

>2000-fold less

potent than Tyk2

inhibition

[3]

Note: A direct head-to-head comparison of potency in the same assays is limited by the

available public data for Tyk2-IN-16.
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Signaling Pathway and Experimental Workflow
Diagrams
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, mediating signals for various

cytokines such as IL-12, IL-23, and Type I interferons. Upon cytokine binding to its receptor,

Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of STAT

proteins, which then translocate to the nucleus to regulate gene expression.
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Caption: Tyk2 signaling pathway and points of inhibition.

Experimental Workflow: Cellular STAT Phosphorylation
Assay
A common method to assess the potency of Tyk2 inhibitors is to measure the phosphorylation

of STAT proteins in response to cytokine stimulation in whole blood or isolated immune cells.
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Caption: Workflow for STAT phosphorylation assay.

Experimental Protocols
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Biochemical Assay for Tyk2-JH2 Domain Binding (Tyk2-
IN-16)

Principle: This assay measures the ability of the test compound to inhibit the binding of a

fluorescent probe to the recombinant JH2 (pseudokinase) domain of human Tyk2. The data

for Tyk2-IN-16 is derived from patent literature, which generally describes the methodology

without extensive detail.

General Procedure (based on typical TR-FRET assays mentioned in patent

WO2023220046A1):

Recombinant human Tyk2-JH2 domain is incubated with a fluorescently labeled probe that

binds to the domain.

Serial dilutions of the test compound (Tyk2-IN-16) are added to the mixture.

The reaction is allowed to reach equilibrium.

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

A decrease in the FRET signal indicates displacement of the probe by the inhibitor.

IC50 values are calculated from the dose-response curves.[4]

Cellular Assay for pSTAT4 Inhibition in NK92 Cells (Tyk2-
IN-16)

Principle: This assay determines the ability of Tyk2-IN-16 to inhibit the IL-12-induced

phosphorylation of STAT4 in the NK92 human natural killer cell line.

General Procedure:

NK92 cells are seeded in 96-well plates and starved of serum for a defined period.

Cells are pre-incubated with various concentrations of Tyk2-IN-16.

Cells are then stimulated with a sub-maximal concentration of recombinant human IL-12 to

induce STAT4 phosphorylation.
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Following stimulation, cells are fixed and permeabilized.

Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT4

(pSTAT4).

The fluorescence intensity is measured by flow cytometry.

IC50 values are determined by analyzing the percentage of pSTAT4 positive cells or the

mean fluorescence intensity at different inhibitor concentrations.

Human Whole Blood Assays for BMS-986165
Principle: These assays assess the functional selectivity of BMS-986165 by measuring its

effect on different JAK/STAT signaling pathways in a physiologically relevant matrix.

TYK2 Activity (IL-12-induced IFN-γ production):

Heparinized whole blood from healthy donors is pre-incubated with BMS-986165 at

various concentrations.

The blood is stimulated with IL-12 to induce IFN-γ production.

After an incubation period (e.g., 24 hours), plasma is collected.

IFN-γ levels in the plasma are quantified using an enzyme-linked immunosorbent assay

(ELISA).

The IC50 value is calculated based on the inhibition of IFN-γ production.[3]

JAK1/3 Activity (IL-2-induced STAT5 phosphorylation):

Whole blood is treated with different concentrations of BMS-986165.

The blood is stimulated with IL-2 to activate the JAK1/JAK3 pathway.

Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

Cells are stained with fluorescently labeled antibodies against cell surface markers (to

identify T-cells) and intracellular phosphorylated STAT5 (pSTAT5).
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The level of pSTAT5 in T-cells is quantified by flow cytometry.

The IC50 value is determined from the dose-response curve.[3]

JAK2 Activity (TPO-induced STAT3 phosphorylation):

Whole blood is incubated with serial dilutions of BMS-986165.

Thrombopoietin (TPO) is added to stimulate the JAK2 pathway in platelets.

Platelets are fixed, permeabilized, and stained with an antibody against phosphorylated

STAT3 (pSTAT3).

The pSTAT3 signal in platelets is measured by flow cytometry.

The IC50 value is calculated based on the inhibition of STAT3 phosphorylation.[3]

Conclusion
BMS-986165 (Deucravacitinib) is a well-characterized, highly selective, allosteric Tyk2 inhibitor

with a wealth of supporting data from a variety of functional assays, demonstrating its potent

and selective inhibition of Tyk2-mediated signaling pathways.[2][3][5] Tyk2-IN-16 is also a

potent inhibitor of the Tyk2 pseudokinase domain and downstream STAT4 phosphorylation.[1]

However, a comprehensive, direct comparison with BMS-986165 is challenging due to the

limited publicly available data on the selectivity and broader functional profile of Tyk2-IN-16.

Further studies on Tyk2-IN-16 are required to fully elucidate its comparative pharmacological

profile. Researchers should consider the extent of available data and the specific experimental

context when choosing between these inhibitors for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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